molecular formula C28H31NO10 B1227130 Menogaril CAS No. 71628-96-1

Menogaril

Numéro de catalogue B1227130
Numéro CAS: 71628-96-1
Poids moléculaire: 541.5 g/mol
Clé InChI: LWYJUZBXGAFFLP-KIWNRLSNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Menogaril is a semisynthetic derivative of the anthracycline antineoplastic antibiotic nogalamycin. Menogaril intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. This agent is less cardiotoxic than doxorubicin. (NCI04)
A semisynthetic anthracycline with the amino sugar on the D ring. It displays broad-spectrum antineoplastic activity against a variety of tumors.

Applications De Recherche Scientifique

1. Menogaril in Cancer Treatment

Menogaril, a semisynthetic anthracycline antibiotic, has been extensively studied for its applications in cancer treatment. Research has explored its effects on various cancer types, including lymphomas and solid tumors. Key findings include:

  • Low-Grade Non-Hodgkin's Lymphoma: A phase II study revealed moderate activity of menogaril in treating low-grade non-Hodgkin's lymphoma with partial responses in some patients (Skillings et al., 1991).
  • Leukemia Cells: Menogaril demonstrated significant antitumor activity against L1210 mouse leukemia cells both in vitro and in vivo (Adams & Bhuyan, 1986).
  • Advanced Cancers: In a phase I study, menogaril showed potential in treating patients with advanced solid tumors, although it was primarily associated with leukopenia as a dose-limiting toxicity (Brown et al., 1987).
  • Prostate Cancer: A phase II trial indicated that menogaril caused leukopenia in most patients with hormone-refractory prostate cancer, and its antitumor activity was limited (Obasaju et al., 2001).

2. Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics and systemic bioavailability of menogaril is crucial for optimizing its therapeutic use:

  • Pharmacokinetics in Animals: Studies on mice, dogs, and monkeys showed that menogaril plasma concentration-time curves declined in a multiexponential manner. Its systemic clearance and volume of distribution varied across species (Adams et al., 1989).
  • Metabolism and Excretion: Menogaril's metabolism and excretion were extensively studied in patients, with findings indicating that its major plasma fluorescent species was itself, with only trace amounts of N-demethyl menogaril observed (Egorin et al., 1986).

3. Mechanism of Action

Research into menogaril’s mechanism of action has provided insights into its potential therapeutic applications:

  • Topoisomerase II Inhibition: Menogaril inhibits DNA topoisomerase II by stabilizing cleavable complexes, which is important for its antitumor activity (Ono et al., 1992).

Propriétés

Numéro CAS

71628-96-1

Nom du produit

Menogaril

Formule moléculaire

C28H31NO10

Poids moléculaire

541.5 g/mol

Nom IUPAC

(1R,10R,12R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione

InChI

InChI=1S/C28H31NO10/c1-27(36)8-10-6-11-16(21(32)15(10)14(9-27)37-5)22(33)17-13(30)7-12-24(18(17)20(11)31)38-26-23(34)19(29(3)4)25(35)28(12,2)39-26/h6-7,14,19,23,25-26,30,32,34-36H,8-9H2,1-5H3/t14-,19+,23+,25-,26-,27-,28-/m1/s1

Clé InChI

LWYJUZBXGAFFLP-KIWNRLSNSA-N

SMILES isomérique

C[C@@]1(C[C@@H](C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)[C@@]6([C@@H]([C@H]([C@@H]([C@H](O5)O6)O)N(C)C)O)C)O)OC)O

SMILES

CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O

SMILES canonique

CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O

Durée de conservation

Bulk: Bulk stability studies indicate slight, gradual decomposition occurring over 30 days at room temperature and laboratory illumination;  total decomposition was approximated at 2 %. Stored at 60 °C and in darkness, the sample is stable for at least 30 days (HPLC and TLC). Solution: Menogaril solutions (0.1 and 5 mg/mL are stable for at least 14 days at room temperature in the dark.

Solubilité

H2O insoluble (<0.01) (mg/mL)
pH 5, 0.1 M Phosphate buffer insoluble (<0.01) (mg/mL)
pH 9, 0.1 M Phosphate buffer insoluble ( <0.01) (mg/mL)
95% EtOH 0.05 (mg/mL)
10% aq. DMA 0.8 (mg/mL)
DSMO 4 (mg/mL)
DMA 10 (mg/mL)

Synonymes

7-con-O-Methylnogarol
7-O-Methylnogarol
7-OMEN
Menogaril
Menogaril, (11 beta)-Isomer
Menogaril, (13 beta)-Isomer
Menogaril, (5 alpha)-Isomer
Menogaril, (5 alpha,11 beta)-Isomer
Menogarol
NSC 269148
NSC-269148
NSC269148
Tomosar
TUT 7
TUT-7
TUT7

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Menogaril
Reactant of Route 2
Menogaril
Reactant of Route 3
Menogaril
Reactant of Route 4
Menogaril
Reactant of Route 5
Menogaril
Reactant of Route 6
Menogaril

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.